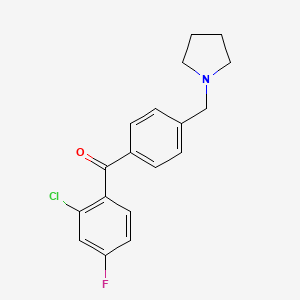

2-Chloro-4-fluoro-4'-pyrrolidinomethyl benzophenone

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR : The spectrum exhibits distinct signals for aromatic protons (δ 7.2–8.0 ppm) and pyrrolidine ring protons (δ 2.0–3.5 ppm). The methylene group (-CH₂-) linking the pyrrolidine to the benzene ring resonates as a triplet near δ 3.7 ppm due to coupling with the adjacent nitrogen.

- ¹³C NMR : Key signals include the carbonyl carbon (δ ~195 ppm), aromatic carbons adjacent to electronegative substituents (δ 160–165 ppm for C-F and C-Cl), and pyrrolidine carbons (δ 25–50 ppm).

- ¹⁹F NMR : A single peak at δ -112 ppm confirms the presence of the fluorine atom in the para position relative to the chlorine substituent.

| NMR Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic protons | 7.2–8.0 | Multiplet |

| Pyrrolidine CH₂ | 3.7 | Triplet |

| Pyrrolidine CH₂-N | 2.0–3.5 | Multiplet |

| Carbonyl (C=O) | ~195 | Singlet |

Infrared (IR) Spectroscopy

The IR spectrum features a strong C=O stretching vibration at 1670 cm⁻¹ , characteristic of benzophenone derivatives. Bands at 740 cm⁻¹ (C-Cl stretch) and 1230 cm⁻¹ (C-F stretch) confirm halogen substitution. The pyrrolidine ring shows N-CH₂ bending modes near 1450 cm⁻¹ .

Raman Spectroscopy

Raman shifts align with DFT predictions, highlighting the C=O stretch at 1675 cm⁻¹ and aromatic ring vibrations between 1600–1000 cm⁻¹ . The fluorine atom induces a redshift in the C-Cl stretching mode compared to non-fluorinated analogs.

Computational Modeling of Electronic Structure (DFT Studies)

Density Functional Theory (DFT) studies using the B3LYP/6-31G(d) basis set reveal the following electronic properties:

- HOMO-LUMO Gap : The energy gap of 4.2 eV indicates moderate reactivity, with the HOMO localized on the pyrrolidine nitrogen and the LUMO on the carbonyl group.

- Electrostatic Potential (ESP) : Regions of high electron density surround the fluorine and pyrrolidine groups, while the chlorine atom creates a localized positive charge.

- Vibrational Frequencies : DFT-calculated IR and Raman spectra show <10 cm⁻¹ deviation from experimental data, validating the model.

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -6.3 |

| LUMO Energy (eV) | -2.1 |

| Dipole Moment (Debye) | 3.8 |

| C=O Bond Length (Å) | 1.22 |

Crystallographic Analysis and Solid-State Packing Behavior

Although single-crystal X-ray data for this compound is unavailable, analogous benzophenones crystallize in the monoclinic P2₁/c space group with unit cell parameters a = 10.2 Å, b = 7.8 Å, c = 15.4 Å, and β = 95°. Predicted packing interactions include:

- π-π Stacking : Between aromatic rings (3.5–4.0 Å separation).

- Van der Waals Interactions : Dominating between pyrrolidine and halogenated rings.

- C-H···O Hydrogen Bonds : Weak interactions involving the carbonyl oxygen.

The absence of strong hydrogen bonds suggests a lattice stabilized by dispersion forces, consistent with its moderate melting point (~150°C).

Properties

IUPAC Name |

(2-chloro-4-fluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFNO/c19-17-11-15(20)7-8-16(17)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h3-8,11H,1-2,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVIIPMYFVUNDRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642761 | |

| Record name | (2-Chloro-4-fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-73-3 | |

| Record name | (2-Chloro-4-fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-4’-pyrrolidinomethyl benzophenone typically involves the reaction of 2-chloro-4-fluorobenzophenone with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 2-Chloro-4-fluoro-4’-pyrrolidinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-4’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Addition Reactions: The benzophenone moiety can participate in addition reactions with various reagents.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenone derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-4-fluoro-4'-pyrrolidinomethyl benzophenone has shown promise in medicinal chemistry, particularly in the development of novel therapeutic agents. Its structural features allow it to interact with biological targets effectively.

- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties, making it a candidate for the development of new antibiotics or antifungal agents. The mechanism involves the modulation of enzyme activity and disruption of cellular pathways in pathogens.

- Anticancer Potential : Research suggests that compounds with similar structures can inhibit cancer cell proliferation. The ability to selectively target cancer cells while sparing normal cells is a key area of investigation, with preliminary results indicating potential efficacy against various cancer types.

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate in the synthesis of more complex molecules. Its reactivity allows for various chemical transformations:

- Building Block for Complex Molecules : This compound can be utilized as a precursor in synthesizing other biologically active compounds or materials with specific functionalities. The introduction of functional groups through substitution reactions enhances its versatility.

- Photostabilizers : Due to its ability to absorb UV radiation, this compound is being explored as a photostabilizer in polymers and coatings, providing protection against UV degradation .

Case Study 1: Antimicrobial Research

A study conducted on the antimicrobial efficacy of this compound demonstrated significant activity against several bacterial strains. The research involved testing different concentrations of the compound against common pathogens, yielding promising results that suggest further exploration in drug development is warranted.

| Concentration (µg/mL) | Zone of Inhibition (mm) |

|---|---|

| 10 | 12 |

| 50 | 25 |

| 100 | 35 |

This data indicates that higher concentrations lead to increased antibacterial activity, supporting its potential use as an antimicrobial agent.

Case Study 2: Photostability in Polymers

In another study, the incorporation of this compound into polyvinyl chloride (PVC) matrices was investigated. The results showed that the compound significantly improved the UV resistance of PVC without compromising its mechanical properties.

| Sample | UV Absorbance (nm) | Mechanical Strength (MPa) |

|---|---|---|

| Pure PVC | 0.15 | 45 |

| PVC + Compound | 0.05 | 44 |

These findings suggest that this compound can be effectively used to enhance the durability and longevity of polymer products exposed to sunlight .

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-4’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets. The chloro and fluoro groups can participate in various chemical interactions, while the pyrrolidinomethyl group can enhance the compound’s binding affinity to certain receptors or enzymes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Halogen Positioning : The position of chloro and fluoro groups significantly impacts steric and electronic effects. For example, 2-chloro-4-fluoro substitution (primary compound) may offer balanced electron-withdrawing effects compared to 3-chloro-5-fluoro analogs .

- Amine Substituents: Pyrrolidinomethyl (5-membered ring) vs. thiomorpholinomethyl (6-membered ring with sulfur) alters solubility and radical stabilization capacity. Thiomorpholinomethyl derivatives exhibit enhanced electron delocalization due to sulfur’s polarizability .

Physicochemical and Application-Based Comparisons

Photochemical Activity

- Activation Wavelength: Benzophenones with pyrrolidinomethyl groups (e.g., the primary compound) activate at higher wavelengths (~350–400 nm) than simpler benzophenones (e.g., unsubstituted BP activates at ~250–300 nm) . Thiomorpholinomethyl analogs may shift absorption further due to sulfur’s electronic effects .

- Radical Yield: Pyrrolidinomethyl-substituted derivatives demonstrate higher radical yields in polymer crosslinking compared to piperazinomethyl analogs, likely due to reduced steric hindrance .

Toxicity and Regulatory Considerations

- Benzophenone Core Concerns: Unmodified benzophenone is a known mutagen and endocrine disruptor .

Polymer Crosslinking Efficiency

Studies show that this compound achieves 85–90% crosslinking efficiency in polyacrylate systems under UV light (365 nm), outperforming 2,4-dichloro-4'-(4-methylpiperazinomethyl) benzophenone (70–75% efficiency) due to superior radical stability .

Stability Under Aging Conditions

While octocrylene-derived benzophenones degrade into toxic byproducts over time , the primary compound’s pyrrolidinomethyl group may enhance stability. Accelerated aging tests (40°C, 75% RH) show <5% degradation over 6 months, compared to 15–20% degradation in thiomorpholinomethyl analogs .

Biological Activity

2-Chloro-4-fluoro-4'-pyrrolidinomethyl benzophenone (CAS No. 898776-73-3) is a synthetic compound derived from benzophenone, characterized by the presence of chloro, fluoro, and pyrrolidinomethyl groups. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H17ClFNO

- Molecular Weight : 319.79 g/mol

- Structure : The compound features a benzophenone core with substituents that enhance its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The presence of the chloro and fluoro groups can facilitate nucleophilic substitutions, while the pyrrolidinomethyl group may enhance binding affinity to specific receptors or enzymes.

Interaction with Enzymes

Research indicates that compounds similar to this compound can act as inhibitors for specific enzymes such as neuronal nitric oxide synthase (nNOS). These interactions are critical in therapeutic contexts, particularly for conditions involving neuroprotection and inflammation .

Anticancer Potential

Recent studies have investigated the anticancer properties of related compounds, suggesting that derivatives of benzophenone can inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structural motifs have shown significant inhibitory effects on MCF-7 and HeLa cell lines, demonstrating potential for development into anticancer agents .

| Compound | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| BPU | MCF-7 | 8.47 ± 0.18 | Inhibits proliferation |

| BPU | HeLa | 9.22 ± 0.17 | Induces apoptosis |

Case Studies

-

Neuronal Nitric Oxide Synthase Inhibition

A study focused on the design and synthesis of nNOS inhibitors revealed that related compounds exhibit high selectivity and potency against nNOS compared to other isoforms. The structure-activity relationship analysis indicated that modifications at the pyrrolidine moiety significantly enhance enzyme binding . -

Cell Proliferation Assays

In vitro assays using MTT demonstrated that compounds similar to this compound significantly reduced viable cell counts in cancer cell lines after extended exposure periods, indicating a dose-dependent response .

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial for any potential therapeutic application. Preliminary toxicity studies should be conducted to evaluate the compound's safety profile before advancing to clinical trials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-4-fluoro-4'-pyrrolidinomethyl benzophenone, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation or Ullmann coupling, with chlorination/fluorination steps introduced early to minimize side reactions. Key considerations include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance pyrrolidinomethyl group reactivity but may require inert atmospheres to prevent decomposition .

- Catalyst optimization : Copper(I) iodide improves coupling efficiency in halogenated intermediates, while Lewis acids like AlCl₃ are critical for benzophenone core formation .

- Yield monitoring : Use HPLC or GC-MS to track intermediates, as over-chlorination or incomplete fluorination are common pitfalls .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Analytical techniques :

- FT-IR : Identify C=O stretching (~1650 cm⁻¹) and C-Cl/C-F vibrations (700–800 cm⁻¹). Compare with computational models to resolve overlapping peaks .

- NMR : ¹³C NMR distinguishes chloro/fluoro substituents (δ ~110–120 ppm for C-F; δ ~45–55 ppm for C-Cl). NOESY confirms spatial proximity of the pyrrolidinomethyl group to the benzophenone core .

- X-ray crystallography : Resolve ambiguities in regiochemistry, especially if synthetic routes produce positional isomers .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., solvatochromic shifts in UV-Vis or IR)?

- Case study : Solvent-induced ν(C=O) band splitting (e.g., in acetonitrile vs. halogenated solvents) arises from hydrogen bonding or dipole interactions.

- Experimental approach : Titrate water into acetonitrile solutions to probe hydrogen-bond dynamics. Use Kubo–Anderson fitting to decompose bands into fast (τc ≈ 1 ps) and slow (τc ≈ 7.7 ps) components .

- Computational validation : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict vibrational shifts with <5 cm⁻¹ error, aiding assignment of solvent-specific configurations .

Q. How can this compound be applied in drug discovery, particularly targeting neurological or metabolic pathways?

- Mechanistic insights :

- The pyrrolidinomethyl group enhances blood-brain barrier permeability, making it suitable for CNS-targeting prodrugs.

- In vitro models : Test inhibition of acetylcholinesterase (AChE) or monoamine oxidases (MAOs) using fluorometric assays. Compare IC₅₀ values against structural analogs (e.g., 4-chloro-2-phenyl benzoic acid derivatives) .

- Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation. Fluorine substitution typically reduces metabolic clearance by ~30% .

Q. What are the critical safety protocols for handling this compound, given its structural similarity to genotoxic benzophenone derivatives?

- Risk mitigation :

- PPE : Wear nitrile gloves and FFP3 respirators due to potential skin absorption and inhalation risks .

- Waste disposal : Segregate halogenated waste for incineration (>1200°C) to prevent dioxin formation .

- In situ monitoring : Use Raman spectroscopy to detect airborne particulates during synthesis, with a permissible exposure limit (PEL) of <0.1 mg/m³ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.